TC-E 5002

Übersicht

Beschreibung

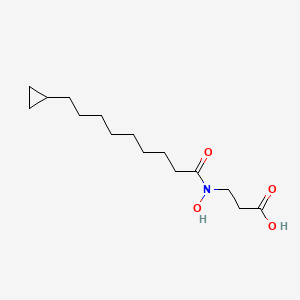

TC-E 5002: ist ein selektiver Inhibitor der Histon-Demethylase-Subfamilie KDM2/7N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanin . Diese Verbindung hat ein erhebliches Potenzial im Hinblick auf die Hemmung des Wachstums verschiedener Krebszellen gezeigt, darunter HeLa- und KYSE-150-Zellen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Reaktion von 9-Cyclopropyl-1-oxononansäure mit N-Hydroxy-beta-alanin. Die Reaktion wird typischerweise in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) durchgeführt. Die Reaktionsbedingungen umfassen die anfängliche Einhaltung einer Temperatur von etwa 0-5 °C und anschließendes Erwärmen auf Raumtemperatur über mehrere Stunden .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung automatisierter Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Wissenschaftliche Forschungsanwendungen

TC-E 5002 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie .

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von Histon-Demethylasen, insbesondere der Subfamilie KDM2/7, zu untersuchen.

Biologie: Wird in der Forschung eingesetzt, um die Rolle von Histon-Demethylasen bei der Genexpression und epigenetischen Regulation zu verstehen.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen in der Krebsbehandlung untersucht, insbesondere auf die Hemmung des Wachstums von Krebszellen und die Überwindung von Arzneimittelresistenz.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf Histon-Demethylasen abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung durch die selektive Hemmung der Histon-Demethylase-Subfamilie KDM2/7. Diese Hemmung führt zu einer Erhöhung der Konzentration an methylierten Histonen, was wiederum die Genexpression und die Zellzyklusregulation beeinflusst . Die Verbindung verringert die Genexpression von E2F1, einem durch KDM7B aktivierten Transkriptionsfaktor, was zu einem Zellzyklusarrest in der G0/G1-Phase in Krebszellen führt .

Safety and Hazards

The safety data sheet indicates that this compound may cause skin irritation and serious eye irritation . It’s recommended to wash hands and face thoroughly after handling, wear protective gloves, and use eye protection . In case of skin contact, wash with plenty of soap and water, and get medical advice if skin irritation occurs . If it gets in the eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing . If eye irritation persists, get medical advice .

Wirkmechanismus

Target of Action

TC-E 5002, also known as N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine, is a selective inhibitor of the histone demethylase KDM2/7 subfamily . The primary targets of this compound are KDM7A, KDM7B, and KDM2A . These enzymes play a crucial role in the regulation of gene expression by removing methyl groups from histones, which can alter the structure of the chromatin and subsequently influence gene transcription.

Mode of Action

this compound interacts with its targets (KDM7A, KDM7B, and KDM2A) by binding to their active sites, thereby inhibiting their enzymatic activity . This inhibition prevents the demethylation of histones, leading to changes in gene expression.

Biochemical Pathways

The inhibition of KDM2/7 by this compound affects various biochemical pathways. One significant pathway is the regulation of the androgen receptor (AR) activity . The inhibition of KDM7A by this compound leads to the repression of AR activity through epigenetic regulation .

Result of Action

The inhibition of KDM2/7 by this compound has been shown to inhibit the growth of certain cancer cells, such as HeLa and KYSE-150, in vitro . Furthermore, the treatment with this compound leads to decreased cell proliferation in cisplatin-resistant bladder cancer cells .

Biochemische Analyse

Biochemical Properties

TC-E 5002 plays a crucial role in biochemical reactions by inhibiting the activity of histone lysine demethylases KDM2A, KDM7A, and KDM7B. The inhibition constants (IC50) for these enzymes are 6.8 µM, 0.2 µM, and 1.2 µM, respectively . By inhibiting these enzymes, this compound prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. This compound interacts with various biomolecules, including transcription factors and cell cycle regulators, thereby influencing cellular functions .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, such as HeLa and KYSE150, this compound inhibits cell proliferation and induces cell cycle arrest at the G0/G1 phase . This compound also decreases the expression of E2F1, a transcription factor activated by KDM7B, which is involved in cell cycle progression . Additionally, this compound has been found to overcome cisplatin resistance in bladder cancer cells by reducing cell proliferation and promoting cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of the KDM2/7 subfamily of histone lysine demethylases. By binding to the active site of these enzymes, this compound prevents the demethylation of histone proteins, leading to increased levels of methylated histones . This alteration in histone methylation status affects chromatin structure and gene expression, resulting in changes in cellular functions. This compound also influences the activity of transcription factors, such as E2F1, by modulating their expression and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and has a shelf life of at least four years . In vitro studies have shown that prolonged exposure to this compound leads to sustained inhibition of cell proliferation and increased cell death in cancer cells . Additionally, in vivo studies using mouse xenograft models have demonstrated that this compound can reduce tumor growth over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse xenograft model, treatment with this compound at a dosage of 10 mg/kg per day resulted in a significant reduction in tumor growth . Higher doses of this compound may lead to increased toxicity and adverse effects, although specific data on toxic doses are limited. It is essential to optimize the dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to histone demethylation. By inhibiting KDM2/7 enzymes, this compound affects the methylation status of histone proteins, which in turn influences gene expression and cellular metabolism . The compound’s interaction with these enzymes can alter metabolic flux and metabolite levels, leading to changes in cellular functions and processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s solubility in different solvents, such as DMSO and ethanol, facilitates its uptake and distribution in cellular environments . This compound may interact with transporters and binding proteins that influence its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on histone lysine demethylases . The compound’s activity is directed towards chromatin, where it modulates histone methylation and gene expression. This compound may also undergo post-translational modifications that influence its targeting to specific nuclear compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of TC-E 5002 involves the reaction of 9-cyclopropyl-1-oxononanoic acid with N-hydroxy-beta-alanine. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing it to rise to room temperature over several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Reaktionstypen: TC-E 5002 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien umfassen Halogenierungsmittel und Nukleophile. Die Bedingungen umfassen häufig milde Temperaturen und Lösungsmittel wie Dichlormethan.

Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden. Diese Reaktionen erfordern typischerweise saure oder basische Bedingungen.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Hauptprodukte: Die bei diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen beispielsweise verschiedene substituierte Derivate von this compound ergeben, während Oxidations- und Reduktionsreaktionen zur Bildung verschiedener oxidierter oder reduzierter Formen der Verbindung führen können .

Vergleich Mit ähnlichen Verbindungen

TC-E 5002 ist einzigartig in seiner Selektivität für die KDM2/7-Subfamilie von Histon-Demethylasen. Weitere ähnliche Verbindungen umfassen:

KDM2/7-IN-1: Ein weiterer selektiver Inhibitor der KDM2/7-Subfamilie mit ähnlichen hemmenden Wirkungen auf Histon-Demethylasen.

This compound zeichnet sich durch seine hohe Selektivität und Potenz bei der Hemmung der KDM2/7-Subfamilie aus, was es zu einem wertvollen Werkzeug in der epigenetischen Forschung und für potenzielle therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

3-[9-cyclopropylnonanoyl(hydroxy)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c17-14(16(20)12-11-15(18)19)8-6-4-2-1-3-5-7-13-9-10-13/h13,20H,1-12H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHSERYKENINRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCCCCCC(=O)N(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453071-47-0 | |

| Record name | N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

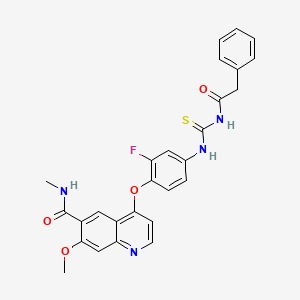

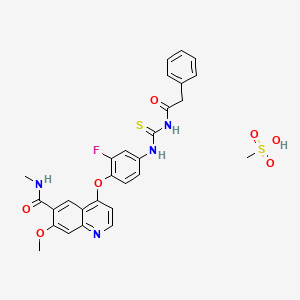

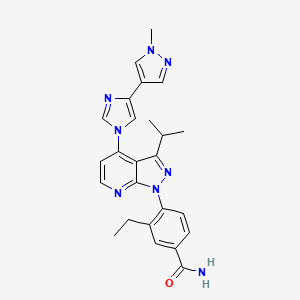

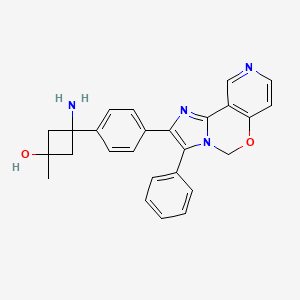

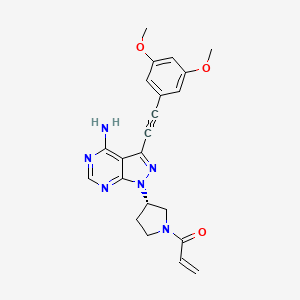

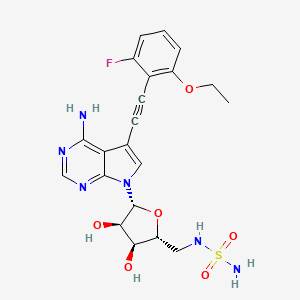

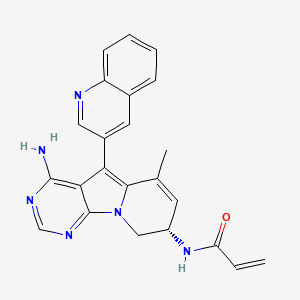

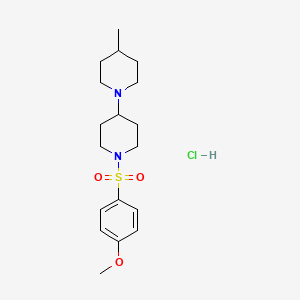

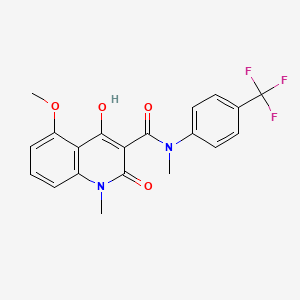

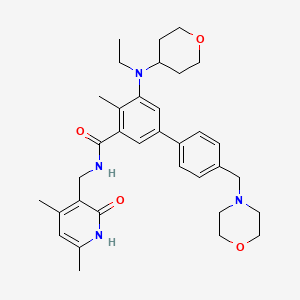

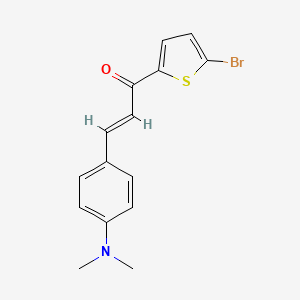

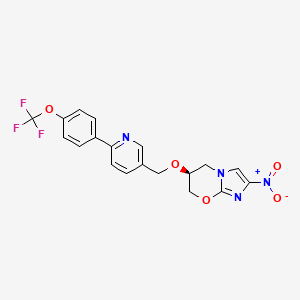

Feasible Synthetic Routes

Q1: How does TC-E 5002 interact with its target and what are the downstream effects?

A1: this compound is a chemical inhibitor of the histone demethylase KDM7A [, ]. By inhibiting KDM7A, this compound prevents the removal of methyl groups from histone H3K27. This increase in H3K27 di-methylation is associated with transcriptional repression. In the context of prostate and bladder cancer, this compound treatment leads to decreased androgen receptor (AR) activity, reduced cell proliferation, and increased apoptosis [, ]. This effect on AR activity is attributed to the epigenetic regulation of AR target genes by KDM7A [, ].

Q2: What is known about the in vitro and in vivo efficacy of this compound?

A2: In vitro studies have demonstrated that this compound effectively reduces the proliferation of both prostate and bladder cancer cell lines [, ]. Importantly, this effect was observed even in cisplatin-resistant bladder cancer cells []. In vivo studies using a mouse xenograft model further confirmed the efficacy of this compound, showing a reduction in bladder tumor growth following treatment []. This suggests that this compound holds potential as a therapeutic agent, particularly for cases exhibiting resistance to existing treatments like cisplatin.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.